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Compound of Interest

Compound Name: 2-chloro-N-cyclopentylacetamide

Cat. No.: B174213 Get Quote

Introduction
2-chloro-N-cyclopentylacetamide is a member of the α-haloacetamide class of compounds,

which are recognized for their utility as synthetic intermediates and their potential biological

activities. The precise structural elucidation of such molecules is fundamental to understanding

their reactivity, purity, and behavior in various chemical and biological systems. This technical

guide provides an in-depth analysis of the key spectroscopic techniques used to characterize

2-chloro-N-cyclopentylacetamide: Nuclear Magnetic Resonance (NMR) Spectroscopy,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As direct experimental spectra for 2-chloro-N-cyclopentylacetamide are not readily available

in public databases, this guide will leverage predicted data and established spectroscopic

principles from closely related analogs to provide a comprehensive and practical overview for

researchers, scientists, and drug development professionals. The methodologies and

interpretations presented herein are designed to serve as a robust framework for the analysis

of this and structurally similar compounds.

Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. 2-chloro-N-cyclopentylacetamide possesses a secondary amide

functional group, a cyclopentyl ring, and a reactive α-chloroacetyl moiety. These features give

rise to distinct signals in various spectroscopic analyses.
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Molecular Formula: C₇H₁₂ClNO[1]

Molecular Weight: 161.63 g/mol [1]

IUPAC Name: 2-chloro-N-cyclopentylacetamide[1]

Caption: Molecular structure of 2-chloro-N-cyclopentylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-chloro-N-cyclopentylacetamide is expected to show distinct

signals for the amide proton, the methine proton of the cyclopentyl group attached to the

nitrogen, the methylene protons of the chloroacetyl group, and the methylene protons of the

cyclopentyl ring.

Predicted Chemical

Shift (ppm)
Multiplicity Integration Assignment

~ 7.0 - 8.0 Broad Singlet 1H N-H

~ 4.1 - 4.3 Multiplet 1H N-CH-(CH₂)₄

~ 4.0 - 4.2 Singlet 2H Cl-CH₂-C=O

~ 1.4 - 1.9 Multiplet 8H Cyclopentyl -(CH₂)₄-

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to

the symmetry of the cyclopentyl ring, fewer than seven carbon signals may be observed,

depending on the dynamic processes and the magnetic equivalence of the carbons.
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Predicted Chemical Shift (ppm) Assignment

~ 165 - 170 C=O (Amide)

~ 50 - 55 N-CH-(CH₂)₄

~ 40 - 45 Cl-CH₂-C=O

~ 30 - 35 Cyclopentyl CH₂

~ 20 - 25 Cyclopentyl CH₂

Experimental Protocol for NMR Data Acquisition

Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Dissolve ~10-20 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Add a small amount of TMS as an internal standard Transfer to a 5 mm NMR tube Insert sample into the spectrometer Lock, tune, and shim the instrument Acquire ¹H NMR spectrum (e.g., 16 scans) Acquire ¹³C NMR spectrum (e.g., 1024 scans) Apply Fourier transform Phase correction Baseline correction Calibrate chemical shifts to TMS (0.00 ppm) Integrate ¹H NMR signals
For ¹H NMR

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-chloro-N-cyclopentylacetamide is expected to show

characteristic absorption bands for the N-H and C=O groups of the secondary amide, as well

as C-H and C-Cl bonds.
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Expected

Wavenumber (cm⁻¹)
Vibrational Mode Functional Group Intensity

~ 3300 N-H Stretch Secondary Amide Medium-Strong

~ 2950-2850 C-H Stretch Aliphatic (CH, CH₂) Strong

~ 1650 C=O Stretch (Amide I) Secondary Amide Strong

~ 1550 N-H Bend (Amide II) Secondary Amide Medium

~ 750-650 C-Cl Stretch Alkyl Halide Medium-Strong

Experimental Protocol for FT-IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2-chloro-N-cyclopentylacetamide sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The data is collected over a range of 4000-400 cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.
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Perform baseline correction if necessary.

Label the significant peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-chloro-N-cyclopentylacetamide, the mass spectrum is expected to show

a molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of chlorine,

the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic

pattern (³⁵Cl:³⁷Cl ≈ 3:1).

Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 162.06803

[M+Na]⁺ 184.04997

[M-H]⁻ 160.05347

[M]⁺ 161.06020

Proposed Fragmentation Pathway

Major Fragments

[C₇H₁₂ClNO]⁺
m/z = 161/163

[C₅H₉NH]⁺
m/z = 84α-cleavage

[C₂H₂ClO]⁺
m/z = 77/79

α-cleavage

[C₅H₉]⁺
m/z = 69

-NH

Click to download full resolution via product page

Caption: Proposed electron ionization fragmentation pathway.
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Experimental Protocol for GC-MS Data Acquisition
Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method:

Injector Temperature: 250 °C

Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Conclusion
The comprehensive spectroscopic analysis of 2-chloro-N-cyclopentylacetamide, utilizing

NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural

confirmation. While experimental data is not publicly cataloged, the predicted values and data

from analogous structures offer a robust framework for its characterization. The methodologies

outlined in this guide are rooted in established scientific principles and provide a clear path for

researchers to obtain and interpret high-quality spectroscopic data for this and related

compounds, ensuring scientific integrity and advancing research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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